Mechlorethamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N.ClH, C5H12Cl3N | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
| Record name | Mechlorethamine hydrochloride [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
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DSSTOX Substance ID |
DTXSID8025757 | |
| Record name | Nitrogen mustard hydrochloride | |
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Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
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Color/Form |
Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |
CAS No. |
55-86-7 | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
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| Record name | Nitrogen mustard | |
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| Record name | Mechlorethamine hydrochloride [USP] | |
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| Record name | Chlormethine hydrochloride | |
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| Record name | Nitrogen mustard hydrochloride | |
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| Record name | Chlormethine hydrochloride | |
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| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
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| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
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Melting Point |
226 to 232 °F (NTP, 1992), 109-111 °C | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
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| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
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Mechanistic Insights into Cellular and Molecular Actions of Mechlorethamine Hydrochloride
Alkylation Chemistry and DNA Adduct Formation Dynamics
The cytotoxic activity of mechlorethamine (B1211372) hydrochloride stems from its ability to form covalent bonds with DNA, a process known as alkylation patsnap.comump.edu.plmedkoo.com. This chemical modification primarily leads to the formation of intra- and inter-strand DNA cross-links, which are highly disruptive to DNA function patsnap.comump.edu.pltfhd.commims.com.
Upon entering the cell, mechlorethamine hydrochloride undergoes an intramolecular cyclization reaction pharmacy180.comagnesscott.org. One of its 2-chloroethyl side chains undergoes a first-order (SN1) reaction, releasing a chloride ion and forming a highly reactive, unstable ethyleniminium ion (also known as an aziridinium (B1262131) ion) patsnap.comump.edu.plmedkoo.compharmacy180.comagnesscott.org. This positively charged, strained three-membered ring is the active electrophilic form of the drug responsible for its interaction with nucleophilic centers in DNA patsnap.commedkoo.comagnesscott.orgresearchgate.net. This reaction can occur twice due to the bifunctional nature of mechlorethamine, allowing it to form two covalent bonds ump.edu.plpharmacy180.comresearchgate.net.
The highly reactive ethyleniminium intermediate primarily targets the N7 position of guanine (B1146940) residues in the DNA molecule patsnap.comump.edu.plmedkoo.compharmacy180.comresearchgate.netsmolecule.comnih.govnih.gov. The N7 atom of guanine is particularly nucleophilic, making it a preferred site for alkylation by nitrogen mustards ump.edu.plresearchgate.netnih.govoup.com.
While the N7 of guanine is the most common site of alkylation, mechlorethamine can also alkylate other nucleophilic sites on DNA bases, including other positions on guanine, adenine (B156593) (e.g., N3), thymine (B56734), or cytosine, as well as the phosphate (B84403) oxygens of the DNA backbone ump.edu.plnih.govoup.comnih.gov. The bifunctional nature of mechlorethamine enables it to form both mono-alkylated adducts and cross-links ump.edu.plnih.govnih.gov. Interstrand cross-links, which involve the drug bridging two N7 positions of guanine residues on opposite DNA strands, are particularly cytotoxic as they effectively prevent DNA unwinding and separation, which is crucial for replication and transcription patsnap.comump.edu.pltfhd.commims.compharmacy180.com. These interstrand cross-links occur in low yields compared to monoadducts but are considered central to the drug's medicinal activity nih.gov. Mechlorethamine can also induce DNA-protein cross-links (DPCs), which are bulky lesions that further interfere with DNA replication, transcription, and repair processes nih.gov.
A summary of key DNA adducts formed by mechlorethamine is presented in the following table:
| DNA Adduct Type | Primary Site(s) of Alkylation | Impact on DNA Function | Relative Yields (General) | Citation |
| Monoadducts | Guanine N7, Adenine N3 | Can lead to apurinic sites and base pair mismatching | Major products | ump.edu.plnih.govnih.gov |
| Interstrand Cross-links | Guanine N7 to Guanine N7 | Prevents DNA strand separation, inhibits replication/transcription | Low yields, but critical for cytotoxicity | patsnap.comump.edu.plpharmacy180.comnih.gov |
| Intrasting Cross-links | Within the same DNA strand | Disrupts DNA structure, inhibits replication/transcription | Formed | patsnap.comump.edu.pl |
| DNA-Protein Cross-links | Cysteine thiols (proteins) to DNA | Interferes with DNA replication, transcription, repair, chromatin remodeling | Identified, contributes to cytotoxic/mutagenic effects | nih.gov |
Downstream Cellular Consequences of DNA Damage
The DNA damage inflicted by this compound triggers a robust cellular response, primarily aimed at DNA repair or, failing that, programmed cell death patsnap.comnih.gov.
The formation of DNA adducts and cross-links by mechlorethamine physically impedes the progression of DNA polymerases and RNA polymerases along the DNA template patsnap.comnih.govguidetopharmacology.orgump.edu.plmedkoo.comontosight.aimedscape.com. This interference directly inhibits DNA replication and RNA transcription, processes essential for cell proliferation and survival patsnap.comump.edu.plmedkoo.commims.comsmolecule.comnih.govyoutube.com. The inability of cells to accurately replicate their genome or synthesize necessary proteins and RNA molecules leads to cellular dysfunction and ultimately, cell death guidetopharmacology.orgyoutube.com. DNA-protein cross-links, in particular, are bulky lesions that can block normal DNA-protein interactions, further contributing to the inhibition of DNA replication, transcription, chromatin remodeling, and DNA repair nih.gov.
In response to irreparable DNA damage, cells activate DNA damage checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow for DNA repair or to initiate apoptosis patsnap.comnih.govacs.org. This compound induces cell cycle arrest, notably at the G2/M phase patsnap.commedkoo.comyoutube.comnih.govacs.orgcancer.gov. This G2/M arrest prevents cells from entering mitosis with damaged DNA, thereby preventing the propagation of genetic abnormalities patsnap.comnih.gov. Studies have shown that mechlorethamine treatment leads to a concentration-dependent arrest of cells in the S and G2/M phases, associated with inhibited DNA synthesis nih.govacs.orgacs.org. This arrest correlates with the activation of DNA damage and cell cycle checkpoint signaling pathways, including increased expression of phosphorylated ATM, Chk2, H2AX, and p53 nih.govacs.org. While G2/M arrest is prominent, some research also indicates mechlorethamine can cause arrest in the G1 and S phases, depending on the cell type and experimental conditions researchgate.net.
A summary of cell cycle checkpoint proteins activated by mechlorethamine-induced DNA damage:
| Checkpoint Protein | Phosphorylation Site | Role | Citation |
| ATM | Ser1981 | Ataxia telangiectasia mutated; a key kinase in the DNA damage response, especially for double-strand breaks. Its activation by mechlorethamine contributes to cell cycle arrest and cytotoxicity. | nih.govnih.govacs.org |
| ATR | Not specified | Ataxia telangiectasia mutated- and Rad3-related; involved in response to replication stress and single-strand breaks. Contributes to mechlorethamine-induced cell cycle arrest, though to a lesser extent than ATM and DNA-PK. | nih.govnih.govacs.org |
| DNA-PK | Not specified | DNA-dependent protein kinase; involved in non-homologous end joining (NHEJ) DNA repair pathway. Its activation by mechlorethamine plays a role in cell cycle arrest and cytotoxicity. | nih.govnih.govacs.org |
| Chk2 | Thr68 | Checkpoint kinase 2; activated downstream of ATM, plays a role in cell cycle arrest and apoptosis induction. Increased phosphorylation seen post-mechlorethamine treatment. | nih.govacs.org |
| H2AX | Ser139 | Histone H2AX; rapidly phosphorylated (γH2AX) at sites of DNA double-strand breaks, serving as a marker for DNA damage and recruiting repair proteins. Increased phosphorylation seen post-mechlorethamine treatment. | nih.govnih.govacs.org |
| p53 | Ser15 | Tumor suppressor protein; a central regulator of the cell cycle, DNA repair, and apoptosis. Increased phosphorylation seen post-mechlorethamine treatment, leading to its activation and subsequent cellular responses. | nih.govnih.govacs.org |
If the DNA damage induced by mechlorethamine is too extensive to be repaired, the cell commits to programmed cell death, or apoptosis patsnap.commedkoo.comvalchlorhcp.comnih.govcancer.gov. Mechlorethamine can induce double-stranded DNA breaks, which are potent initiators of apoptosis valchlorhcp.com. The activation of DNA damage response pathways, involving proteins like p53, plays a crucial role in mediating this apoptotic effect nih.govnih.govacs.org. Furthermore, mechlorethamine has been shown to increase the expression of the CASP3 gene in malignant T cells, which facilitates apoptosis valchlorhcp.com. The susceptibility of rapidly dividing cancer cells to DNA damage due to their high rate of division makes them particularly vulnerable to the apoptotic effects induced by mechlorethamine patsnap.comnih.gov.
Characteristics of Cell Cycle Phase Non-Specificity
This compound, a prototypic nitrogen mustard alkylating agent, exhibits cell cycle phase non-specificity in its cytotoxic actions drugbank.comnih.govlgmpharma.comt3db.ca. This means its efficacy is not dependent on the cell being in a particular phase of the cell cycle (e.g., S-phase for DNA synthesis or M-phase for mitosis), enabling it to target both actively proliferating and quiescent cells lgmpharma.commdpi.com.
The mechanism underlying this non-specificity primarily involves its ability to induce irreversible damage to deoxyribonucleic acid (DNA) guidetopharmacology.org. Upon entering the cell, this compound undergoes a chemical transformation to form a highly reactive ethylenimonium ion patsnap.com. This active intermediate covalently binds to DNA, predominantly at the N7 position of guanine residues patsnap.commedkoo.comcancer.gov. This alkylation results in several critical disruptions to DNA integrity and function:
Attachment of alkyl groups to DNA bases: This leads to the fragmentation of DNA by repair enzymes attempting to remove the alkylated bases, thereby inhibiting DNA synthesis and RNA transcription drugbank.comnih.govlgmpharma.comt3db.cancats.io.
Formation of DNA cross-links: this compound can form both intra-strand (within the same DNA strand) and inter-strand (between opposing DNA strands) cross-links nih.govlgmpharma.comt3db.capatsnap.comncats.io. These cross-links impede the DNA's ability to unwind and separate, which is essential for replication and transcription processes patsnap.com.
Induction of nucleotide mispairing: The alkylation can also lead to mispairing of nucleotides, causing mutations drugbank.comnih.govlgmpharma.comt3db.cancats.io.
The cumulative effect of these DNA damages triggers a cascade of cellular events, ultimately leading to cell cycle arrest, typically at the G2/M phase, where DNA damage checkpoints prevent the cell from proceeding into mitosis with compromised genetic material patsnap.com. If the DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis patsnap.commedkoo.comcancer.gov. While cancer cells are particularly susceptible to this DNA damage due to their rapid rate of division, mechlorethamine's non-specific action means it can also affect rapidly dividing normal cells, contributing to its broad biological impact patsnap.com.
Molecular Basis of Immunosuppressive Properties
This compound possesses significant immunosuppressive activities, which stem from its potent cytotoxic effects on rapidly proliferating cells, particularly those of the immune system medkoo.comcancer.govnih.govwikipedia.org. Its classification as an alkylating agent inherently links its anticancer mechanism to its immunosuppressive effects, as both rely on its ability to damage DNA.
The primary molecular basis for its immunosuppressive action is the alkylation of DNA within immune cells, specifically lymphocytes, leading to their dysfunction or death medkoo.comcancer.gov. The lympholytic properties of this compound are well-documented, indicating its ability to destroy lymphocytes medkoo.comcancer.gov. This effect was notably observed during early clinical and toxicological studies, where exposure led to a decrease in white blood cell counts, particularly lymphocytes, which prompted its investigation as a therapeutic agent for lymphoid malignancies medkoo.comwikipedia.orgoncolink.org.
Key molecular actions contributing to its immunosuppressive effects include:
DNA Alkylation and Cross-linking: Similar to its antineoplastic action, this compound alkylates DNA, forming covalent bonds and cross-links within and between DNA strands of immune cells patsnap.commedkoo.comcancer.gov. This irreversible DNA damage inhibits DNA replication and transcription, which are vital processes for the proliferation and function of immune cells guidetopharmacology.orgmedkoo.comcancer.gov.
Impact on T-cells: In conditions like mycosis fungoides-type cutaneous T-cell lymphoma (CTCL), this compound has been shown to induce double-stranded DNA breaks in abnormal T-cells and downregulate or silence DNA repair pathways within these cells dovepress.com. This specific targeting of T-lymphocytes underscores its direct impact on cellular immunity. Furthermore, it can alter tumor growth patterns and enhance the immunogenic potential of the host within the context of CTCL dovepress.com.
The disruption of DNA integrity and the subsequent induction of cell death in immune cells, particularly lymphocytes, are the foundational molecular events by which this compound exerts its immunosuppressive properties. This broad effect on proliferating immune cells is a key aspect of its therapeutic utility in certain lymphoproliferative disorders.
Pharmacological Research and Biological Disposition of Mechlorethamine Hydrochloride
Pharmacodynamic Effects at the Molecular and Cellular Levels
Mechlorethamine (B1211372) hydrochloride's primary mechanism of action is the alkylation of DNA, which disrupts DNA function and leads to cell death. drugbank.comguidetopharmacology.org This process is non-specific to the cell cycle phase. drugbank.comlgmpharma.com Once in the body, it is converted into a highly reactive and unstable ethyleniminium intermediate. patsnap.cominvivochem.com This electrophilic ion is the active form of the drug. patsnap.com
The ethyleniminium ion reacts with nucleophilic centers on cellular macromolecules, most notably the N7 position of guanine (B1146940) residues in DNA. patsnap.cominvivochem.comsmolecule.com This interaction leads to several critical downstream effects at the molecular and cellular level:
DNA Cross-Linking : The bifunctional nature of mechlorethamine allows it to form covalent bonds with two different guanine bases, resulting in the formation of both interstrand (between the two DNA strands) and intrastrand (within the same DNA strand) cross-links. patsnap.cominvivochem.com These cross-links prevent the DNA from unwinding and separating, which is a crucial step for DNA replication and transcription. lgmpharma.compatsnap.com
DNA Fragmentation : The attachment of alkyl groups to DNA bases can trigger the cell's own DNA repair mechanisms. drugbank.comlgmpharma.com In their attempt to replace the alkylated bases, repair enzymes can cause fragmentation of the DNA strand. drugbank.comlgmpharma.com
Nucleotide Mispairing : The alkylation of guanine can lead to the mispairing of nucleotides during DNA replication, inducing mutations. drugbank.comlgmpharma.com
Cell Cycle Arrest and Apoptosis : The extensive DNA damage caused by mechlorethamine triggers cellular damage checkpoints, leading to an arrest of the cell cycle, particularly at the G2/M phase. patsnap.com If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. patsnap.comsmolecule.com This is a key contributor to its antineoplastic effect, as rapidly dividing cancer cells are highly susceptible to DNA damage. patsnap.com
Table 1: Summary of Mechlorethamine Hydrochloride's Molecular and Cellular Effects
| Effect | Description | Consequence |
| DNA Alkylation | Covalent attachment of alkyl groups to DNA bases, primarily the N7 position of guanine. patsnap.cominvivochem.com | Forms the basis for all subsequent cytotoxic effects. |
| DNA Cross-Linking | Formation of interstrand and intrastrand links within the DNA molecule. patsnap.com | Prevents DNA replication and transcription by inhibiting strand separation. lgmpharma.compatsnap.com |
| DNA Fragmentation | DNA is fragmented by repair enzymes attempting to replace the alkylated bases. drugbank.comlgmpharma.com | Disruption of DNA integrity. |
| Induction of Mispairing | Alkylated bases lead to incorrect nucleotide pairing during DNA synthesis. drugbank.comlgmpharma.com | Leads to mutations. |
| Cell Cycle Arrest | Halts cell progression at the G2/M checkpoint due to DNA damage. patsnap.com | Prevents mitosis of cells with damaged DNA. |
| Apoptosis | Induction of programmed cell death when DNA damage is irreparable. patsnap.comsmolecule.com | Elimination of cancer cells. |
Dynamics of Biological Inactivation and Metabolic Transformation
This compound is characterized by its high reactivity and rapid inactivation in the biological environment. drugbank.com Within minutes of administration, it undergoes a swift chemical transformation in water or body fluids, combining with water or other reactive cellular compounds. drugbank.comlgmpharma.com This rapid degradation means the active form of the drug is present for only a very short time. drugbank.com Its half-life in the body is estimated to be less than one minute to about 15 minutes. drugbank.comuptodateonline.ir
The primary mechanisms of its inactivation and metabolic transformation include:
Hydrolysis : The compound is subject to rapid hydrolysis in the aqueous physiological environment. uptodateonline.irfda.gov This process contributes significantly to its inactivation. researchgate.net
Metabolic Transformation : Research indicates that mechlorethamine undergoes metabolic conversion, including demethylation. uptodateonline.irmedscape.com Nuclear magnetic resonance (NMR) studies have identified several reaction pathways, with a significant portion involving hydrolysis to inactive metabolites and conjugation. smolecule.com
Glutathione (B108866) Conjugation : Inactivation can occur through conjugation with endogenous compounds like glutathione. smolecule.comresearchgate.net Cancer cells resistant to mechlorethamine often exhibit increased levels of intracellular glutathione and glutathione-S-transferase activity, suggesting this pathway is a key mechanism for drug detoxification. researchgate.net
Due to its high reactivity and rapid inactivation, less than 0.01% of the unchanged drug is excreted in the urine. uptodateonline.irnih.gov
Table 2: Metabolic and Inactivation Profile of this compound
| Process | Description | Significance |
| Chemical Transformation | Undergoes rapid transformation in aqueous solutions and body fluids. drugbank.comlgmpharma.com | Extremely short duration of action for the active form. |
| Half-life | Estimated at <1 to 15 minutes. drugbank.comuptodateonline.ir | Limits systemic exposure and dictates administration methods. |
| Hydrolysis | Rapid breakdown in the presence of water. smolecule.comuptodateonline.ir | A primary route of inactivation. researchgate.net |
| Glutathione Conjugation | Inactivation through binding with glutathione. smolecule.comresearchgate.net | A cellular mechanism for drug resistance. researchgate.net |
| Excretion | Very low levels (<0.01%) of the active drug are found in urine. uptodateonline.irnih.gov | Reflects the extensive and rapid inactivation in the body. |
Research on Tissue Distribution and Cellular Uptake Mechanisms
The distribution and uptake of this compound are influenced by its route of administration and high reactivity.
Tissue Distribution : Following topical administration, systemic exposure has been found to be undetectable. drugbank.comunil.ch When administered into a body cavity (intracavitary), it is partially absorbed, which is likely limited by its rapid deactivation by body fluids. drugbank.comnih.gov Animal studies in dogs have shown that after intravenous administration, the drug rapidly disappears from the blood, with low levels found in various tissues. nih.gov The highest concentration in these studies was observed in the bone marrow. nih.gov In vitro permeation tests using human skin have shown that the gel formulation remains predominantly within the epidermal layer, with minimal amounts passing to the dermis, which is consistent with the lack of systemic absorption observed in clinical trials. unil.ch
Cellular Uptake Mechanisms : The uptake of mechlorethamine into cells is a critical step for its cytotoxic action. Research suggests that active transport systems may be involved in its cellular uptake. biointerfaceresearch.com Specifically, the co-transporter SGLT3 has been identified as playing a role. researchgate.net The uptake can also be influenced by other agents. For example, in studies with human colon carcinoma cells, the antifungal agent amphotericin B was shown to increase the uptake of this compound. nih.gov Improving the lipophilicity of nitrogen mustard agents can enhance characteristics such as rapid cellular uptake and cytotoxicity. mdpi.com
Table 3: Research Findings on Distribution and Uptake of this compound
| Aspect | Finding | Source |
| Systemic Absorption (Topical) | Undetectable systemic exposure after topical gel application. drugbank.comunil.ch | Clinical and in vitro studies |
| Systemic Absorption (Intracavitary) | Partially absorbed, likely limited by rapid inactivation. drugbank.comnih.gov | Pharmacokinetic data |
| Tissue Distribution | In dogs, highest concentrations were found in the bone marrow after IV administration. nih.gov | Animal studies |
| Cellular Uptake | Involves active transport systems, such as the SGLT3 co-transporter. researchgate.net | Cellular biology research |
| Modulation of Uptake | Amphotericin B increased uptake in human colon carcinoma cells. nih.gov | In vitro cell line studies |
Investigational Therapeutic Applications and Efficacy Studies of Mechlorethamine Hydrochloride
Research in Hematological Malignancies
Mechlorethamine (B1211372) has a long history of use in the treatment of several hematological malignancies. drugbank.com It has been a component of combination chemotherapy regimens for Hodgkin's disease (Stages III and IV), lymphosarcoma, and chronic myelocytic or chronic lymphocytic leukemia. tfhd.comdrugbank.comncats.io The drug's efficacy in these conditions stems from its ability to induce apoptosis (programmed cell death) in the malignant lymphoid cells. patsnap.com
Historically, mechlorethamine was a key component of the MOPP regimen (mechlorethamine, vincristine, procarbazine, and prednisone), which was a standard treatment for advanced Hodgkin lymphoma for many years. nih.gov While newer, more stable alkylating agents have largely replaced mechlorethamine in many first-line treatments, its historical significance and proven efficacy laid the groundwork for the development of modern cancer chemotherapy. nih.govmdpi.com Research continues to explore its potential in various combination therapies and for palliative treatment of conditions like polycythemia vera and malignant effusions associated with metastatic carcinoma. tfhd.comdrugbank.comncats.io
Research in Cutaneous T-Cell Lymphoma (Mycosis Fungoides Subtype)
A significant area of contemporary research for mechlorethamine hydrochloride is its topical application for the treatment of mycosis fungoides (MF), the most common type of cutaneous T-cell lymphoma (CTCL). nih.govnih.gov In this context, mechlorethamine is applied directly to the skin lesions characteristic of the disease. medicaljournalssweden.se
Early-stage MF (stages IA-IIA) is the primary focus for topical mechlorethamine therapy. nih.govmedicaljournalssweden.se Numerous studies have demonstrated its efficacy in clearing skin patches and plaques. nih.gov The mechanism is believed to be the direct cytotoxic effect of the drug on the neoplastic T-lymphocytes residing in the skin.
Table 1: Efficacy of Mechlorethamine in Mycosis Fungoides
| Study Population | Formulation | Overall Response Rate | Complete Response Rate | Citation |
|---|---|---|---|---|
| Early-stage MF | Compounded Preparations | 63% - 83% | Not Specified | nih.gov |
| Stage I-III MF | Compounded Preparations | 83% | 50% | nih.gov |
| Stage T1 MF | Compounded Preparations | 93% | 65% | nih.govresearchgate.net |
| Stage T2 MF | Compounded Preparations | 72% | 34% | nih.govresearchgate.net |
| Stage IA/IB MF | 0.02% Gel | 58.5% | Not Specified | nih.govnih.gov |
| Stage IA/IB MF | 0.02% Ointment | 47.7% | Not Specified | nih.govnih.gov |
| Late-stage MF | 0.02% Gel | 36.4% | Not Specified | nih.gov |
Research has focused on optimizing the topical delivery of mechlorethamine to improve efficacy and patient tolerance. Historically, aqueous solutions and compounded ointments were used. nih.govfrontiersin.org However, these formulations had limitations, including instability and high rates of contact dermatitis.
A significant advancement was the development of a novel gel formulation. A randomized, controlled, multicenter trial directly compared a 0.02% mechlorethamine gel to a 0.02% compounded mechlorethamine ointment in patients with stage IA to IIA mycosis fungoides. nih.gov The results of this pivotal study demonstrated the non-inferiority of the gel formulation. nih.govnih.gov
Key findings from this comparative study include:
Response Rates: The gel formulation showed a response rate of 58.5% compared to 47.7% for the ointment, based on the Composite Assessment of Index Lesion Severity (CAILS). nih.gov Using the Modified Severity-Weighted Assessment Tool (mSWAT), the response rates were 46.9% for the gel and 46.2% for the ointment. nih.gov
Time to Response: Time-to-response analyses indicated a superiority of the mechlorethamine gel over the ointment. nih.gov A post-hoc analysis confirmed that treatment with the gel resulted in higher and faster response rates. nih.gov
Higher Concentration: A follow-up study investigated a higher concentration of mechlorethamine gel (0.04%) in patients who did not achieve a complete response with the 0.02% formulation, suggesting a strategy to maximize response. nih.govclinicaltrials.gov
These studies led to the FDA approval of the 0.016% w/w mechlorethamine gel (equivalent to 0.02% mechlorethamine HCl) for the treatment of stage IA and IB mycosis fungoides in patients who have received prior skin-directed therapy. drugbank.commedicaljournalssweden.se
Table 2: Comparative Efficacy of Mechlorethamine Gel vs. Ointment
| Efficacy Endpoint | 0.02% Mechlorethamine Gel | 0.02% Mechlorethamine Ointment | Citation |
|---|---|---|---|
| CAILS Response Rate | 58.5% | 47.7% | nih.gov |
| mSWAT Response Rate | 46.9% | 46.2% | nih.gov |
| Time to Response | Superior | - | nih.gov |
To enhance the efficacy of mechlorethamine and manage its side effects, researchers have investigated combination therapeutic strategies. While the pivotal trial for the gel formulation did not permit concomitant therapies, subsequent longitudinal studies have shown that combination therapy is common in clinical practice. nih.gov
The PROVe study, a real-world evidence study, found that a majority of patients (77.9%) used other skin-directed therapies in combination with mechlorethamine gel. nih.gov The most frequently used combination was with topical corticosteroids (60.1% of patients), followed by phototherapy (20.5%). nih.gov Systemic therapies were also used concomitantly in 30.2% of patients, with systemic retinoids being the most common (16.1%). nih.gov
The mechanistic rationale for these combinations includes:
Topical Corticosteroids: Co-administration of topical corticosteroids can help mitigate the contact dermatitis that is a common side effect of mechlorethamine, thereby improving tolerability and allowing for more consistent application and potentially better outcomes. nih.govnih.gov
Phototherapy: Combining mechlorethamine with phototherapy (such as PUVA or UVB) can offer a multi-pronged attack on the malignant T-cells in the skin.
Systemic Therapies: For more advanced or refractory disease, combining topical mechlorethamine with systemic agents like retinoids or other chemotherapies can provide both localized and systemic control of the lymphoma. nih.gov
Research also suggests that mechlorethamine gel can be a valuable maintenance therapy after other treatments like total skin electron beam therapy (TSEBT), potentially prolonging remission. frontiersin.org
Other Investigational Oncological Applications and Their Mechanistic Underpinnings
Beyond hematological malignancies and CTCL, this compound has been investigated for other oncological applications. cancer.gov Its fundamental mechanism of action as a DNA alkylating agent gives it broad potential against various types of rapidly proliferating cancer cells. patsnap.comoncolink.org
Investigational uses have included:
Bronchogenic Carcinoma: Mechlorethamine has been approved for the palliative treatment of bronchogenic carcinoma. tfhd.comncats.io Its cytotoxic effects can help to control tumor growth and alleviate symptoms.
Malignant Effusions: It can be administered intracavitarily (into the lining of the lung, abdomen, or heart) to control malignant effusions, a common complication of metastatic cancer. oncolink.orgtfhd.comncats.io The drug works by causing inflammation and sclerosis of the serosal surfaces, which reduces the accumulation of fluid.
Solid Tumors: While less common, research has explored the use of mechlorethamine in certain solid tumors. cancer.gov The rationale remains its ability to damage DNA and induce cell death in rapidly dividing tumor cells.
The mechanistic underpinning for these applications is consistent: the formation of covalent bonds with DNA, leading to cross-linking of DNA strands, inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis of the cancer cells. patsnap.com This non-specific but powerful mechanism of action is what has made mechlorethamine a subject of ongoing cancer research for decades.
Mechanisms of Resistance to Mechlorethamine Hydrochloride and Strategies for Overcoming Them
Elucidation of Intrinsic and Acquired Resistance Pathways
Resistance to mechlorethamine (B1211372) is a multifaceted phenomenon involving numerous cellular pathways that can prevent the drug from reaching its target, repair the damage it causes, or bypass the apoptotic signals it initiates. alljournals.cnnih.gov These resistance mechanisms can be broadly categorized as intrinsic or acquired.
Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of mechlorethamine even before treatment begins. nih.gov This can be due to a variety of pre-existing factors, including low cell membrane permeability to the drug, a naturally high capacity for DNA repair, or an overactive drug efflux system. nih.govfrontiersin.org For instance, some tumor cells may have inherently low expression of transporters required for drug uptake. nih.gov
Acquired resistance develops in tumor cells after exposure to the drug. nih.gov This is often the result of genetic mutations and adaptations that occur under the selective pressure of chemotherapy. nih.govnih.gov A primary mechanism of acquired resistance is the alteration of drug transport. Studies in yeast have identified HNM1, a gene encoding a small molecule transporter, as a key locus for mechlorethamine resistance. Inactivating mutations in this transporter presumably reduce the influx of the drug into the cell, thereby lowering its cytotoxic potential. nih.gov
The development of acquired resistance can be a gradual process. In vitro studies with human cell lines have shown that a 10- to 20-fold increase in resistance can be achieved within 3 to 4 months of continuous drug exposure. nih.gov However, this resistance can be unstable; upon removal of the drug, a rapid loss of resistance is often observed. More stable resistance, though typically of a lower magnitude (up to 8- to 12-fold), can be established with prolonged, consistent selection pressure. nih.gov
Key pathways implicated in both intrinsic and acquired resistance include:
Decreased Drug Accumulation: Reduced expression or function of influx transporters (like HNM1) or increased expression of efflux pumps that actively expel the drug from the cell. frontiersin.orgnih.gov
Alterations in Drug Targets: While less common for non-specific DNA alkylating agents, mutations can alter cellular components that interact with the drug.
Enhanced DNA Repair: Increased activity of pathways that recognize and repair mechlorethamine-induced DNA lesions. oup.com
Increased Drug Detoxification: Elevated levels of intracellular molecules, such as glutathione (B108866), that can neutralize the drug before it reaches the DNA. agnesscott.org
Impaired Apoptosis: Defects in the signaling pathways that trigger programmed cell death in response to DNA damage. nih.gov
Table 1: Comparison of Intrinsic and Acquired Resistance Mechanisms
| Feature | Intrinsic Resistance | Acquired Resistance |
|---|---|---|
| Timing | Pre-exists before therapy initiation. nih.gov | Develops during or after therapy. nih.gov |
| Origin | Heterogeneity of the initial tumor cell population. nih.gov | Genetic and epigenetic changes under selective pressure. nih.govnih.gov |
| Example Mechanisms | Low cell wall permeability, inherent high DNA repair capacity. nih.govfrontiersin.org | Mutations in drug transporter genes (e.g., HNM1), upregulation of detoxification pathways. nih.gov |
| Stability | Generally stable characteristic of the cell type. | Can be unstable and may revert upon drug withdrawal. nih.gov |
Role of DNA Repair Enzymes in Mitigating Mechlorethamine Hydrochloride Effects
Since the primary mechanism of action for mechlorethamine is the induction of DNA damage, particularly interstrand cross-links (ICLs), the cell's DNA repair machinery is a critical determinant of its sensitivity or resistance. drugbank.comoup.com An enhanced capacity to repair these DNA lesions can directly mitigate the drug's cytotoxic effects, leading to resistance. oup.com Several DNA repair pathways and specific enzymes have been implicated.
The Base Excision Repair (BER) pathway may contribute to the removal of mechlorethamine-induced adducts. Specifically, 3-methyladenine-DNA glycosylase II in E. coli has been shown to release N7-guanine adducts formed by mechlorethamine. oup.com In human cells, increased levels of N-methylpurine-DNA-glycosylase (MPG) have been observed in lymphocytes from chronic lymphocytic leukemia (CLL) patients who have developed resistance to nitrogen mustards. oup.com More recently, a family of DNA glycosylases, including AlkZ and YcaQ, have been identified that can excise various N7-alkylguanine ICLs and monoadducts, providing a resistance mechanism against nitrogen mustards like mechlorethamine. asm.org
The Homologous Recombination (HR) repair pathway is also crucial. Genes encoding the MRX complex (Mre11, Rad50, and Xrs2 in yeast), which is a key sensor of DNA double-strand breaks and an initiator of HR, have been found to be particularly important for resistance to mechlorethamine. plos.org Similarly, the Mus81-Mms4 endonuclease complex, which resolves stalled replication forks and recombination intermediates, is vital for resistance to DNA cross-linkers, including mechlorethamine. plos.org
Another significant DNA repair protein is O⁶-alkylguanine-DNA alkyltransferase (AGT) , also known as O⁶-methylguanine-DNA methyltransferase (MGMT). AGT directly reverses alkylation damage at the O⁶ position of guanine (B1146940). nih.gov While mechlorethamine primarily alkylates the N7 position of guanine, AGT has been shown to react with other bifunctional agents, forming AGT-DNA crosslinks, which suggests its potential involvement in the complex cellular response to this class of drugs. patsnap.comnih.gov
Table 2: Key DNA Repair Enzymes and Pathways in Mechlorethamine Resistance
| Enzyme/Complex | Repair Pathway | Role in Resistance | Reference |
|---|---|---|---|
| MPG/AlkZ/YcaQ | Base Excision Repair (BER) | Excises N7-guanine adducts and ICLs caused by mechlorethamine. oup.comasm.org | oup.com, asm.org |
| MRX Complex | Homologous Recombination (HR) | Acts as a damage sensor; essential for resistance to mechlorethamine. plos.org | plos.org |
| Mus81-Mms4 | Homologous Recombination (HR) / Replication Support | Resolves stalled replication forks at sites of cross-links. plos.org | plos.org |
| AGT (MGMT) | Direct Reversal | Reverses O⁶-guanine alkylation; may interact with bifunctional agents. nih.gov | nih.gov |
Involvement of the Glutathione System and Detoxification Mechanisms
Beyond DNA repair, cancer cells can develop resistance by neutralizing mechlorethamine before it can damage DNA. The glutathione (GSH) detoxification system is a primary mechanism for this type of resistance. agnesscott.orgnih.gov Glutathione is a tripeptide that is the most abundant non-protein thiol in cells, playing a central role in protecting cells from electrophilic compounds and oxidative stress. nih.govmdpi.comgetcheckedclinic.com
Mechlorethamine is a highly electrophilic substance. agnesscott.org The resistance to mechlorethamine is strongly associated with intracellular levels of glutathione. agnesscott.orgnih.gov GSH can directly inactivate mechlorethamine through a nucleophilic reaction, forming a less toxic thioether conjugate. nih.gov This reaction can occur non-enzymatically but is often catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs) . mdpi.comresearchgate.net
Elevated levels of GSH and/or increased GST activity have been observed in various drug-resistant cancer cell lines. researchgate.netnih.gov This enhanced detoxification capacity reduces the effective intracellular concentration of the active drug, thereby diminishing the extent of DNA damage. researchgate.net Studies comparing sensitive and resistant cell lines have shown that while drug accumulation rates might be identical, the resistant cells can induce significantly fewer DNA interstrand cross-links, pointing to enhanced cytoplasmic drug detoxification as the core resistance mechanism. researchgate.net The resulting GSH-drug conjugates are more water-soluble and are readily eliminated from the cell, often by specific transporters like the GS-X pumps. mdpi.com
Table 3: Components of the Glutathione Detoxification System
| Component | Function in Mechlorethamine Resistance |
|---|---|
| Glutathione (GSH) | A tripeptide that directly conjugates with and neutralizes electrophilic mechlorethamine. agnesscott.orgnih.gov |
| Glutathione S-Transferases (GSTs) | Enzymes that catalyze the conjugation of GSH to mechlorethamine, accelerating its detoxification. mdpi.comresearchgate.net |
| Glutathione Reductase (GR) | An enzyme that regenerates the active, reduced form of GSH from its oxidized state (GSSG), maintaining the cellular pool of GSH for detoxification. mdpi.com |
| GS-X Pumps | Membrane transporters that actively efflux glutathione-drug conjugates out of the cell. mdpi.com |
Investigational Approaches to Overcome Drug Resistance and Enhance Sensitization
Overcoming mechlorethamine resistance requires strategies that can counteract the specific mechanisms employed by cancer cells. Research has focused on several investigational approaches aimed at either inhibiting resistance pathways or re-sensitizing tumors to the drug's effects.
One major strategy is the inhibition of DNA repair enzymes . Since enhanced DNA repair is a cornerstone of resistance, targeting key repair proteins could restore sensitivity. For example, inhibitors of AGT, such as O⁶-benzylguanine, have been developed to deplete AGT activity, thereby preventing the repair of certain types of alkylation damage and potentially increasing the efficacy of alkylating agents. nih.gov Modulating the activity of other key repair pathways, like BER or HR, is also an area of active investigation. oup.com
Another approach is to deplete the glutathione system . Given the crucial role of GSH in detoxifying mechlorethamine, reducing intracellular GSH levels could prevent the drug's inactivation. This could potentially be achieved by inhibiting enzymes involved in GSH synthesis or regeneration.
Furthermore, combining mechlorethamine with agents that target other cellular vulnerabilities created by the resistance mechanisms is a promising strategy. nih.gov For instance, studies on the related nitrogen mustard melphalan (B128) have shown that resistance can be overcome by using proteasome inhibitors or histone deacetylase (HDAC) inhibitors . ashpublications.org These agents can alter the expression of genes involved in cell survival, apoptosis, and DNA repair, potentially re-sensitizing resistant cells.
Finally, a novel approach involves using genetic insights to design combination therapies. By identifying the specific mutations that confer resistance, such as those in the HNM1 transporter, it may be possible to co-administer a second drug that is specifically toxic to cells carrying that mutation. nih.gov This strategy aims to prevent the emergence of resistant cell populations from the outset.
Table 4: Investigational Strategies to Overcome Mechlorethamine Resistance
| Strategy | Mechanism of Action | Example |
|---|---|---|
| Inhibition of DNA Repair | Prevents the removal of mechlorethamine-induced DNA adducts, increasing cytotoxicity. oup.comnih.gov | AGT inhibitors (e.g., O⁶-benzylguanine). nih.gov |
| Modulation of Detoxification | Depletes intracellular glutathione (GSH), reducing the neutralization of mechlorethamine. | Inhibition of enzymes in the GSH synthesis pathway. |
| Targeting Associated Pathways | Uses agents that exploit vulnerabilities created by the resistant state, such as altered gene expression. ashpublications.org | Proteasome inhibitors, Histone deacetylase (HDAC) inhibitors. ashpublications.org |
| Synthetic Lethality | Combines mechlorethamine with a drug that is selectively toxic to cells with resistance-conferring mutations. nih.gov | Co-administration of a drug targeting cells with HNM1 mutations. nih.gov |
Mechanistic Toxicology and Adverse Biological Effects of Mechlorethamine Hydrochloride
Cellular and Tissue-Specific Toxicity Mechanisms
The cytotoxic action of mechlorethamine (B1211372) hydrochloride stems from its ability to alkylate DNA. patsnap.compharmacology2000.com In an aqueous environment, the compound rapidly forms a highly reactive and unstable ethyleniminium intermediate. invivochem.comchemicalbook.com This electrophilic ion then covalently binds to nucleophilic sites on cellular macromolecules, with the N7 position of guanine (B1146940) residues in DNA being a primary target. patsnap.comchemicalbook.comsmolecule.com This alkylation leads to the formation of both interstrand and intrastrand DNA cross-links. patsnap.cominvivochem.compharmacology2000.com These cross-links disrupt the normal functions of DNA, including replication and transcription, by preventing the unwinding and separation of the DNA strands. patsnap.com The resulting DNA damage triggers cell cycle arrest, typically at the G2/M checkpoint, and can ultimately induce apoptosis, or programmed cell death. patsnap.cominvivochem.com This effect is most pronounced in rapidly proliferating cells, which explains both its therapeutic efficacy against cancer and its toxicity to healthy, rapidly dividing tissues. patsnap.compharmacology2000.com
Myelosuppression, or bone marrow suppression, is a major dose-limiting toxicity of mechlorethamine hydrochloride. guidechem.comcymitquimica.comnih.gov The hematopoietic system is particularly vulnerable due to the high proliferation rate of its stem and progenitor cells. nih.govnih.gov Mechlorethamine's alkylating activity directly damages the DNA of these hematopoietic precursor cells in the bone marrow, leading to a reduction in their ability to divide and differentiate into mature blood cells. nih.govnih.gov
This results in a decrease in the production of all major blood cell lineages:
Leukopenia: A reduction in white blood cells, particularly neutrophils (granulocytopenia), typically occurs within 6 to 8 days of treatment and can last for 10 to 21 days. nih.gov This increases the risk of infections.
Thrombocytopenia: A decrease in platelets, which are essential for blood clotting. The timeline for the reduction and recovery of platelet counts generally mirrors that of granulocytes. nih.gov This can lead to an increased risk of bleeding. nih.gov
Anemia: A reduction in red blood cells, which can cause fatigue and weakness. scispace.com In rare cases, treatment with alkylating agents like mechlorethamine has been associated with hemolytic anemia. nih.gov
The suppression of the hematopoietic system can persist for up to 50 days or more after the initiation of therapy. nih.gov The severity of myelosuppression is dose-dependent, and recovery of blood counts is a critical consideration in treatment scheduling. cymitquimica.comnih.gov
The gastrointestinal (GI) tract is another site of significant toxicity due to the rapid turnover of its epithelial lining. patsnap.comcymitquimica.com The cells of the intestinal crypts are highly proliferative and are therefore susceptible to the DNA-damaging effects of mechlorethamine. nih.govagnesscott.org
The primary mechanisms of GI and mucosal damage include:
Inhibition of Cell Renewal: Mechlorethamine's alkylation of DNA in the crypt cells inhibits their mitotic activity, leading to a failure to replenish the mucosal lining of the intestines. nih.govepo.org This disrupts the integrity of the mucosal barrier.
Direct Mucosal Irritation: Mechlorethamine is a powerful vesicant and irritant to mucous membranes. guidechem.comnih.govdrugbank.com This direct corrosive action contributes to the damage of the GI lining. chemservice.comspectrumchemical.com
Induction of Apoptosis: Damage to the DNA of GI epithelial cells can trigger apoptosis, leading to cell death and mucosal erosion. patsnap.com
These cellular events manifest as a range of gastrointestinal symptoms, including nausea, vomiting, diarrhea, and anorexia. cymitquimica.comnih.gov In severe cases, hemorrhagic colitis and oral mucosal ulceration can occur. nih.gov
Topical application of mechlorethamine can lead to various dermatological reactions, with allergic contact dermatitis being a common side effect. cymitquimica.comnih.gov This is a form of delayed-type hypersensitivity (DTH) reaction. nih.govplasticsurgerykey.comresearchgate.net
The immunological basis of these reactions involves the following steps:
Haptenization: Mechlorethamine, being a small reactive molecule, acts as a hapten. It penetrates the skin and covalently binds to skin proteins, forming a hapten-carrier complex. spectrumchemical.com
Antigen Presentation: Langerhans cells, the antigen-presenting cells of the epidermis, recognize and process these modified proteins. They then migrate to the regional lymph nodes to present the antigen to T-lymphocytes.
T-Cell Sensitization and Activation: This presentation leads to the sensitization and clonal expansion of antigen-specific T-cells.
Elicitation Phase: Upon subsequent exposure to mechlorethamine, these sensitized T-cells are recruited to the skin, where they release pro-inflammatory cytokines. This leads to the characteristic inflammatory response of contact dermatitis, which includes erythema, edema, and vesiculation. spectrumchemical.complasticsurgerykey.com
Interestingly, the DTH reaction may have a therapeutic benefit in the context of cutaneous T-cell lymphoma (CTCL). plasticsurgerykey.com The malignant T-cells in mycosis fungoides, a type of CTCL, often express Th2-type cytokines. The contact hypersensitivity reaction is mediated by a Th1-type response, which can potentially shift the local cytokine milieu and induce apoptosis of the malignant T-cells. plasticsurgerykey.com
Besides allergic contact dermatitis, other dermatological reactions include irritant contact dermatitis, immediate-type hypersensitivity (urticarial) reactions, and changes in pigmentation. plasticsurgerykey.com
Carcinogenic Potential and Mechanisms of Secondary Malignancy Induction
This compound is classified as a human carcinogen. cymitquimica.comchemservice.com Its carcinogenic potential is intrinsically linked to its primary mechanism of action: DNA damage. scispace.com The induction of secondary malignancies is a significant long-term adverse effect of treatment with alkylating agents. guidechem.comcymitquimica.comnih.gov
The mechanisms underlying mechlorethamine-induced carcinogenesis include:
Genotoxicity and Mutagenesis: By alkylating DNA bases, mechlorethamine can lead to base pair mismatching. For instance, an alkylated guanine base may erroneously pair with thymine (B56734) instead of cytosine during DNA replication. scispace.com If these mutations are not corrected by DNA repair mechanisms, they can become permanent genetic alterations. scispace.com Mechlorethamine has been shown to be genotoxic in multiple assays, including the Ames test and chromosome aberration assays in mammalian cells, and it can produce dominant lethal mutations. cymitquimica.comdrugs.com
Chromosomal Damage: The formation of DNA cross-links can lead to more extensive chromosomal damage, including breaks and rearrangements. These large-scale genetic alterations can activate oncogenes or inactivate tumor suppressor genes, driving the process of malignant transformation.
Immunosuppression: While the primary carcinogenic mechanism is direct DNA damage, the immunosuppressive properties of mechlorethamine may also play a role. invivochem.comcymitquimica.com A compromised immune system may be less effective at recognizing and eliminating nascent cancer cells.
Studies have shown that alkylating agents, as a class, are associated with an increased risk of developing secondary cancers, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes. nih.govscispace.comosha.gov The risk of secondary malignancies appears to increase with long-term use and higher cumulative doses. cymitquimica.comnih.gov In animal studies, mechlorethamine has been shown to induce tumors; for example, intravenous administration in mice led to an increased incidence of thymic lymphomas and pulmonary adenomas, while skin application resulted in squamous cell tumors. drugs.com
Molecular Mechanisms of Reproductive System Impairment
This compound can cause significant and often irreversible damage to the reproductive system in both males and females. guidechem.comcymitquimica.comosha.gov The gonads, with their populations of rapidly dividing germ cells, are highly susceptible to the cytotoxic effects of this alkylating agent. nih.gov
The molecular mechanisms of reproductive impairment include:
Germ Cell Depletion: Mechlorethamine directly targets the dividing germ cells in the testes and ovaries. In males, this leads to the depletion of the germinal epithelium in the seminiferous tubules, resulting in germinal cell aplasia, testicular atrophy, and azoospermia (absence of sperm). chemicalbook.comnih.gov In females, it can lead to the inhibition of oogenesis (egg development). guidechem.comchemicalbook.com
Hormonal Disruption: Damage to the gonads can also impair their endocrine function. In males, Leydig cell function can be compromised, leading to decreased testosterone (B1683101) levels. nih.gov In females, damage to the ovaries can result in decreased estrogen production, leading to amenorrhea (absence of menstruation) or oligomenorrhea (infrequent menstruation). cymitquimica.comnih.govdrugs.com
Genetic Damage to Gametes: As a potent mutagen, mechlorethamine can induce genetic defects in surviving germ cells. cymitquimica.comnih.gov This raises concerns about the genetic integrity of gametes and the potential for heritable genetic damage. guidechem.com
The effects on fertility are related to the dose and duration of therapy and can be permanent. cymitquimica.com For example, a significant proportion of men and women treated with combination chemotherapy regimens that include mechlorethamine (like MOPP) experience permanent infertility. guidechem.comchemicalbook.comnih.gov Furthermore, due to its teratogenic properties, mechlorethamine can cause harm to a developing fetus if administered during pregnancy. guidechem.comcymitquimica.comdrugs.com Animal studies have demonstrated that it is teratogenic and embryo-lethal. drugs.com
Data Tables
Table 1: Summary of this compound-Induced Toxicities and Underlying Mechanisms
| System/Tissue | Adverse Effect | Cellular/Molecular Mechanism |
| Hematopoietic | Myelosuppression (Leukopenia, Thrombocytopenia, Anemia) | DNA alkylation and cross-linking in hematopoietic stem and progenitor cells, leading to inhibition of proliferation and differentiation. nih.govnih.gov |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Mucositis | Inhibition of mitotic activity in intestinal crypt cells, leading to mucosal barrier disruption; direct vesicant action on mucous membranes. nih.govspectrumchemical.com |
| Dermatological | Allergic Contact Dermatitis | Haptenization of skin proteins, leading to a delayed-type hypersensitivity (DTH) reaction mediated by T-cells. nih.govplasticsurgerykey.com |
| Systemic | Secondary Malignancies (e.g., Acute Myeloid Leukemia) | Genotoxicity through DNA alkylation, leading to point mutations and chromosomal aberrations; potential role of immunosuppression. scispace.comdrugs.com |
| Reproductive | Infertility (Azoospermia, Amenorrhea), Teratogenicity | Depletion of rapidly dividing germ cells in the gonads; induction of genetic damage in gametes. chemicalbook.comnih.gov |
Table 2: Research Findings on this compound's Biological Effects
| Study Type | Finding | Implication |
| In Vitro (Human Colon Carcinoma Cells) | Amphotericin B increased mechlorethamine uptake. invivochem.com | Potential for drug-drug interactions affecting cellular drug concentration. |
| In Vitro (Cultured Mouse Lymphoma Cells) | Caffeine potentiated the cytotoxic action of mechlorethamine. nih.gov | Suggests that other agents can modify the cytotoxic effects of mechlorethamine. |
| Animal (Mice) | Intravenous administration increased the incidence of thymic lymphomas and pulmonary adenomas. drugs.com | Demonstrates the carcinogenic potential of mechlorethamine in vivo. |
| Animal (Mice) | Skin application resulted in squamous cell tumors. drugs.com | Highlights the risk of cutaneous malignancies with topical exposure. |
| Animal (Rats and Mice) | Impaired fertility in both male and female animals. drugs.com | Corroborates the clinical findings of reproductive toxicity. |
| Human (Clinical Observation) | Combination chemotherapy including mechlorethamine (MOPP) leads to permanent infertility in a high percentage of patients. guidechem.comchemicalbook.com | Confirms the significant and often irreversible impact on human fertility. |
Structure Activity Relationships and Analog Development of Mechlorethamine Hydrochloride
Evolution and Design Principles of Nitrogen Mustard Analogues
The journey of nitrogen mustards from chemical warfare agents to cornerstone chemotherapeutics began with the observation of their effects on lymphoid tissue. Mechlorethamine (B1211372), the first nitrogen mustard to be used clinically, was approved by the FDA in 1949, marking the dawn of the chemotherapy era. ijrpc.com It is a highly reactive aliphatic compound, a property that leads to both its therapeutic effect and its significant toxicity and lack of selectivity. biointerfaceresearch.comtaylorandfrancis.com
The fundamental design principle for all nitrogen mustard analogs is the presence of the bis(2-chloroethyl)amine (B1207034) moiety [-N(CH2CH2Cl)2]. ijrpc.com This functional group is essential for the compound's cytotoxic activity. The mechanism involves an intramolecular cyclization where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium (B1262131) cation intermediate. biointerfaceresearch.com This electrophilic species then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases, leading to DNA damage, cross-linking, and ultimately, cell death. biointerfaceresearch.comacs.org
Early efforts to mitigate the high reactivity and improve the therapeutic index of mechlorethamine led to the development of aromatic nitrogen mustards. The core design principle was to decrease the nucleophilicity of the nitrogen atom by attaching an electron-withdrawing aromatic ring. frontiersin.org This modification reduces the rate of aziridinium ion formation, making the molecule more stable and less indiscriminately reactive. ijrpc.com This evolution led to the creation of key second-generation drugs:
Chlorambucil (B1668637): Incorporates a phenylbutyric acid group. ijrpc.com
Melphalan (B128): Features a phenylalanine structure. ijrpc.com
This design change not only reduced systemic toxicity but also allowed for oral administration, as the increased stability enabled the drugs to be better distributed throughout the body before significant activation. ijrpc.combiointerfaceresearch.com The goal of subsequent analog development has been to further refine this balance of reactivity and selectivity, aiming to maximize efficacy against cancer cells while minimizing harm to healthy tissues. biointerfaceresearch.com
Rational Design for Modified Reactivity and Enhanced Selectivity
The rational design of mechlorethamine analogs aims to control the reactivity of the mustard moiety and direct its action specifically toward tumor cells. This is achieved by modifying the core structure to exploit the unique physiological conditions of the tumor microenvironment or by linking it to molecules with inherent tumor-targeting properties.
One prominent strategy involves creating analogs that are activated under the hypoxic (low oxygen) conditions often found in solid tumors. For example, researchers have grafted nitrogen mustard units onto a 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) scaffold. acs.org The tirapazamine (B611382) portion acts as a hypoxia-sensitive trigger. In low-oxygen environments, it is metabolically reduced to a species that increases the reactivity of the attached mustard unit, effectively "switching on" the DNA alkylating function selectively within the tumor. acs.org Studies demonstrated that the mono-N-oxide analog, representing the activated form, generated approximately 30-fold greater yields of guanine alkylation compared to the parent di-N-oxide form. acs.org
Another approach is the "combination principle," which involves creating hybrid molecules that join a nitrogen mustard with another bioactive compound, such as a natural product. nih.gov A series of novel conjugates of the natural product oridonin (B1677485) with various nitrogen mustards (including chlorambucil and melphalan) were synthesized. nih.gov The rationale is that the hybrid could exhibit synergistic effects, leading to higher potency and a better therapeutic profile. Many of these conjugates showed more effective antiproliferative activity against several human cancer cell lines than the parent compounds alone. nih.gov
Attaching nitrogen mustards to carrier molecules like steroids is another established method for enhancing selectivity. researchgate.net The steroid skeleton can act as a vehicle, delivering the cytotoxic mustard to cells expressing steroid receptors, potentially leading to more targeted and less toxic therapies. researchgate.net Similarly, modifying the mustard itself, for instance by creating an N-oxide derivative, can serve as a protective strategy. The N-oxide group reduces the mustard's inherent reactivity and can be selectively removed under specific physiological conditions to activate the drug.
These rational design strategies illustrate a shift from broad-spectrum cytotoxic agents to more sophisticated molecules engineered for controlled reactivity and enhanced tumor selectivity.
Research into Prodrug Strategies and Targeted Delivery Systems
To further enhance tumor specificity and reduce systemic toxicity, extensive research has focused on developing prodrugs of mechlorethamine. rsc.org Prodrugs are inactive precursors that are chemically modified to undergo conversion into the active drug only under specific conditions, ideally those unique to the tumor environment. nih.gov
A significant area of research involves stimuli-responsive prodrugs. These are designed to be activated by specific triggers prevalent in cancer cells:
Glutathione (B108866) (GSH)-Responsive Prodrugs: Many tumors have elevated levels of glutathione. Scientists have designed mechlorethamine prodrugs that are cleaved by GSH, releasing the active chemotherapeutic agent. nih.govfrontiersin.org This approach leverages the redox imbalance in cancer cells for targeted drug delivery. nih.gov
Reactive Oxygen Species (ROS)-Responsive Prodrugs: The increased metabolic rate of cancer cells often leads to higher concentrations of ROS. Prodrug systems have been developed where a boronic ester masks the toxicity of mechlorethamine. This ester selectively reacts with hydrogen peroxide (a common ROS), leading to the release of the active drug and subsequent cell death. worktribe.com
Photo-activated Prodrugs: Light offers a high degree of spatial and temporal control for drug activation. rsc.org A theranostic prodrug of mechlorethamine has been designed incorporating a photolabile 1-(2-nitrophenyl)ethyl (NPE) group and a coumarin (B35378) fluorophore. Upon UV irradiation, the prodrug decomposes to release active mechlorethamine, and the process can be monitored by the fluorescence of the released coumarin. This system provides a non-invasive method to control and track drug delivery. rsc.org
Beyond prodrugs, targeted delivery systems aim to transport mechlorethamine directly to cancer cells. This can involve conjugation to molecules that bind to specific cell surface proteins, such as antibodies that recognize tumor-associated antigens. google.com These delivery systems are designed to bypass vascular barriers and concentrate the therapeutic agent at the disease site, improving efficacy while minimizing off-target effects. google.com
| Prodrug Strategy | Activation Stimulus | Mechanism of Action | Reference |
| GSH-Responsive | High intracellular Glutathione (GSH) | GSH cleaves a linker bond, releasing active mechlorethamine. | nih.govfrontiersin.org |
| ROS-Responsive | High intracellular Reactive Oxygen Species (ROS) | A boronic ester is hydrolyzed by H2O2, unmasking the drug. | worktribe.com |
| Photo-activated | External Light (UV) | A photolabile group is cleaved by light, releasing the drug. | rsc.org |
Synthesis and Biological Activities of Inorganic Complexes (e.g., Platinum(II), Palladium(II))
Modulating the reactivity and therapeutic properties of nitrogen mustards can also be achieved through metal complexation. rsc.org The coordination chemistry of platinum(II) and palladium(II) is particularly well-studied due to the success of platinum-based anticancer drugs like cisplatin. nih.gov
Platinum(II) Complexes: The reaction of potassium tetrachloroplatinate(II) (K2PtCl4) with mechlorethamine hydrochloride in a 1:2 molar ratio yields the complex [H2N2]2[PtCl4]. ni.ac.rsresearchgate.net In this complex, the protonated mechlorethamine cation acts as the counter-ion to the [PtCl4]2- anion. researchgate.net Biological evaluation of this complex revealed interesting shifts in activity compared to the parent this compound. While the precursor drug showed higher antimicrobial activity, the platinum(II) complex demonstrated significantly greater inhibitory activity against the enzyme soybean lipoxygenase (LOX). ni.ac.rs This highlights how metal complexation can alter the biological targets and activity profile of the original drug. rsc.org
Palladium(II) Complexes: Palladium(II) complexes are often studied as potential analogs for platinum(II) drugs due to their similar coordination chemistry, though they are typically much more reactive. researchgate.netnih.gov The reaction of palladium(II) chloride (PdCl2) with this compound affords a similar complex, [H2N2]2[PdCl4]. researchgate.net In vitro studies showed that while both mechlorethamine and its palladium complex were weak radical scavengers against the ABTS radical, the complex exhibited very high radical scavenging activity against superoxide (B77818) anion radicals, whereas the precursor drug had lower activity. researchgate.net Although palladium complexes have not yet emerged as frontline anticancer drugs, they serve as valuable models for mechanistic studies. researchgate.net
| Metal Complex | Formula | Synthesis Reactants | Key Biological Finding | Reference |
| Platinum(II) Complex | [H2N2]2[PtCl4] | K2PtCl4 + Mechlorethamine HCl | Higher inhibitory activity against soybean lipoxygenase than mechlorethamine. | ni.ac.rs |
| Palladium(II) Complex | [H2N2]2[PdCl4] | PdCl2 + Mechlorethamine HCl | Higher superoxide radical scavenging activity than mechlorethamine. | researchgate.net |
The synthesis of these inorganic complexes represents a compelling strategy to modify the physicochemical and biological properties of mechlorethamine, potentially leading to new therapeutic agents with novel mechanisms of action.
Advanced Research Methodologies and Models in Mechlorethamine Hydrochloride Studies
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental in dissecting the specific cellular and molecular responses to mechlorethamine (B1211372) hydrochloride. These controlled laboratory experiments allow for the precise measurement of its effects on cell viability, DNA integrity, and enzymatic functions.
The cytotoxic properties of mechlorethamine are quantitatively assessed through various cell growth inhibition assays. These studies typically involve exposing cultured cell lines to the compound and measuring the resulting decrease in cell proliferation or viability.
A study on HeLa (malignant) and 3T3 (non-malignant) cell lines demonstrated that mechlorethamine (HN2) more potently inhibited the growth of the cancerous HeLa cells. nih.gov An initial inhibition of growth was observed, which progressed to complete inhibition even after the removal of mechlorethamine from the culture medium. nih.gov This suggests a lasting impact on cellular proliferative capacity. Significant cell death was noted to occur well after the initial 24-hour treatment period. nih.gov
Similarly, in vitro studies on primary cultures of rabbit tracheal epithelial cells showed marked and lasting inhibition of cell growth after treatment with sublethal doses of mechlorethamine. nih.gov The inhibitory effect was not reversible, with no recovery observed up to 14 days post-treatment. nih.gov
Cytotoxicity experiments using human fibrosarcoma (HT1080) cells have established concentration-dependent effects. Treatment with mechlorethamine resulted in a significant decrease in cell numbers, with a 50% lethal concentration (LC50) of approximately 50 µM after a 24-hour exposure. nih.gov Modern in vitro screening can be performed in both 2D and 3D cell culture models to determine parameters like IC50 values in a time and concentration-dependent manner using colorimetric or luminescent assays. epo-berlin.com
Table 1: Quantitative Cell Growth Inhibition Data for Mechlorethamine
| Cell Line | Observation | Concentration | Source |
|---|---|---|---|
| HeLa | More inhibited than non-malignant 3T3 cells; complete inhibition even after removal from medium. | Not specified | nih.gov |
| Rabbit Tracheal Primary Cultures | Marked and non-recoverable growth inhibition. | Sublethal doses | nih.gov |
| Human Fibrosarcoma (HT1080) | Significant decrease in cell number. | LC50 ≈ 50 µM | nih.gov |
The primary mechanism of mechlorethamine's cytotoxicity involves the induction of DNA damage. researchgate.net As a bifunctional alkylating agent, it forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links. researchgate.netpatsnap.com This cross-linking disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. patsnap.comtfhd.com The N7 position of guanine (B1146940) is a primary target for this alkylation. patsnap.com
Advanced methodologies have been developed to characterize this DNA damage with high precision. A significant advancement is the use of mass spectrometry-based proteomics to study DNA-protein cross-links (DPCs), which are bulky lesions that block critical cellular processes like DNA replication and repair. nih.gov
In a study using human fibrosarcoma (HT1080) cells, researchers employed a methodology to identify nuclear proteins that become covalently cross-linked to chromosomal DNA following mechlorethamine treatment. nih.gov This involved isolating the nuclei, lysing the cells, and then using a combination of proteomics and immunological detection to identify the specific proteins involved in DPC formation. nih.gov Through isotope dilution HPLC-ESI+-MS/MS analysis of proteolytic digests, they were able to identify and quantify a specific conjugate, N-[2-(S-cysteinyl)ethyl]-N-[2-(guan-7-yl)ethyl]methylamine (Cys-N7G-EMA). nih.gov This finding demonstrates at a molecular level that mechlorethamine cross-links cysteine residues within proteins to the N-7 position of guanine in the DNA. nih.gov This technique provides a powerful tool for identifying the specific protein targets of mechlorethamine-induced DNA damage.
One area of investigation is its effect on the thioredoxin system, which is crucial for maintaining cellular redox balance and protecting against oxidative stress. nih.gov Studies on A549 lung epithelial cells revealed that mechlorethamine causes a concentration- and time-dependent inhibition of thioredoxin reductase (TrxR). nih.gov The cytosolic form (TrxR1) was found to be more sensitive to inhibition than the mitochondrial form (TrxR2). nih.gov This inhibition is dependent on the redox state of the enzyme, requiring TrxR to be in a reduced state for inactivation to occur. nih.gov
Table 2: Inhibition of Thioredoxin Reductase (TrxR) by Mechlorethamine in A549 Cells
| Enzyme Isoform | IC50 Value (after 24h) | Source |
|---|---|---|
| Cytosolic TrxR1 | 2.7 µM | nih.gov |
| Mitochondrial TrxR2 | 14.3 µM | nih.gov |
Other studies have noted different enzymatic responses. For instance, treatment of rabbit tracheal cells with mechlorethamine led to a significant increase in the activities of antioxidant enzymes. nih.gov Conversely, incubation of HeLa and 3T3 cells with mechlorethamine resulted in an increased release of lysosomal enzymes into the culture medium and a decrease in intracellular enzyme activities after a latency period. nih.gov In human breast cancer cell lines, mechlorethamine treatment was shown to induce the activation of JNK (c-Jun N-terminal kinase), a key enzyme in stress-response pathways, and this activation could be inhibited by curcumin. aacrjournals.org Furthermore, a palladium(II) complex of mechlorethamine demonstrated significantly greater inhibitory activity against soybean lipoxygenase compared to mechlorethamine hydrochloride itself. researchgate.net
Preclinical In Vivo Models
Preclinical in vivo studies are essential for evaluating the therapeutic effects and pharmacokinetic profile of this compound in a whole-organism context. These studies utilize animal models to simulate human diseases and physiological systems.
Animal models are indispensable for cancer research and the development of chemotherapeutic agents like mechlorethamine. researchgate.netmdpi.com These models allow for the study of disease progression and the evaluation of treatment efficacy in a living system. researchgate.net Common methods for creating cancer animal models include chemical induction, xenotransplantation of human tumor cells into immunodeficient mice, and the development of genetically engineered models. researchgate.netdovepress.com
For studying the effects of mechlorethamine, particularly its vesicant (blistering) properties on the skin, specific animal models have been employed. Pig skin is considered a highly relevant model for dermal injury studies due to its structural and biochemical similarities to human skin. researchgate.net Additionally, a depilatory double-disc mouse model has been developed to investigate vesicant-induced skin burns and to evaluate potential therapeutic countermeasures. researchgate.net Animal models are also utilized for studying mechlorethamine-induced damage to other tissues, such as the cornea. scispace.com Companion animals, such as dogs, with spontaneously occurring cancers are also considered valuable models as the biological behavior and response to therapy can be similar to humans. dovepress.com
Pharmacokinetic (PK) and toxicokinetic (TK) studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of mechlorethamine. europa.eufda.gov These investigations help to correlate the administered dose with the concentration of the drug and its metabolites in various tissues over time, providing insights into its therapeutic window and potential toxicities.
Guidelines for conducting such studies in target animal species are well-established. europa.eu These studies are typically performed in healthy animals under controlled laboratory conditions, specifying the species, breed, age, and gender. europa.eu Common animal models for PK studies include rodents (mice and rats) and non-rodent species like beagle dogs. biotechfarm.co.il The investigations usually follow the administration of a single or repeated dose of the compound. europa.eufda.gov Biological fluids, primarily plasma, and tissues are collected at various time points to measure the concentration of the parent drug and any metabolites. europa.eubiotechfarm.co.il This data allows for the determination of key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life, which are vital for predicting the drug's behavior in humans. biotechfarm.co.il While specific PK data for mechlorethamine from these sources is not detailed, the methodologies described are the standard for such investigations. All animal studies are conducted under strict ethical guidelines, such as those stipulated by the New Zealand Animal Welfare Act 1999. researchgate.net
Clinical Research Design and Endpoints in this compound Studies
The evaluation of this compound, particularly in its topical formulations for cutaneous T-cell lymphoma (CTCL), has been structured around specific clinical research methodologies. These include randomized controlled trials and observational studies, each with carefully selected endpoints to assess therapeutic response and bioequivalence.
Design of Randomized Controlled Trials and Observational Studies
Randomized controlled trials (RCTs) have been central to establishing the efficacy and safety of this compound formulations. A pivotal, multicenter, observer-blinded, non-inferiority trial was conducted to compare a novel mechlorethamine 0.02% gel with a compounded 0.02% mechlorethamine ointment. researchgate.netnih.gov In this study, 260 patients with Stage IA to IIA mycosis fungoides (MF) were randomized in a 1:1 ratio to receive either the gel or the ointment formulation, applied once daily for up to 12 months. researchgate.netnih.govvalchlorhcp.com Patients were stratified by disease stage (IA vs. IB and IIA) before randomization. valchlorhcp.com The trial was designed to assess whether the gel formulation was at least as effective as the traditionally compounded ointment. researchgate.netnih.gov
Another example of an RCT is the Mechlorethamine Induced Contact Dermatitis Avoidance Study (MIDAS), a two-arm, open-label study. clinicaltrials.gov This trial aimed to compare the incidence and severity of contact dermatitis when mechlorethamine gel is used alone versus in conjunction with triamcinolone (B434) ointment 0.1% in patients with early-stage mycosis fungoides. clinicaltrials.gov
Observational studies have also provided real-world insights into the use of this compound gel. The PROVe (a PROspective, observational study assessing outcomes, adverse events [AEs], treatment patterns, and quality of life [QOL] in patients diagnosed with MF and treated with Valchlor and other therapies) study was designed to examine the real-world use of the gel in routine clinical practice across the United States. springermedizin.de This prospective, observational study monitored patients for up to two years during standard-of-care clinic visits, allowing for the collection of data on various treatment patterns and outcomes without mandating specific clinical assessments. springermedizin.de Retrospective observational studies have also been conducted, such as a cross-sectional analysis of patients with hypopigmented mycosis fungoides. researchgate.net
Establishment and Validation of Clinical Endpoints for Therapeutic Response Assessment
Time-to-response analyses have also been employed as a secondary endpoint to compare the speed of action between different formulations. researchgate.netnih.gov For instance, one study demonstrated a superiority of the mechlorethamine gel over the ointment in time-to-response. researchgate.netnih.gov Furthermore, quality of life assessments, such as the Skindex-29 questionnaire, have been used to measure the impact of treatment on patients' well-being. nih.gov
The validation of these endpoints is critical. For bioequivalence studies with a clinical endpoint, the FDA recommends that the assessment for response be performed by two or more consecutive observations over at least 4 weeks after completing the initial treatment period. fda.gov
Research in Bioequivalence and Pharmaceutical Formulation
Bioequivalence studies for topical this compound formulations are essential to ensure that generic products perform similarly to the reference standard. The FDA provides two options for demonstrating bioequivalence for this compound topical gel. fda.gov
The first option involves in vitro bioequivalence studies and other characterization tests. fda.gov This approach requires that the test product and the reference standard are qualitatively and quantitatively the same (Q1/Q2). fda.gov It also necessitates characterization of physical attributes such as rheological behavior (shear stress vs. shear rate and viscosity vs. shear rate) and an equivalent rate of this compound release as determined by an in vitro release test (IVRT). fda.gov The IVRT is typically a single-dose, two-treatment, parallel, multiple-replicate study using a synthetic membrane in a diffusion cell system. fda.gov
Research into pharmaceutical formulations has focused on improving the stability and tolerability of topical mechlorethamine. Early formulations were aqueous solutions with limited stability. Subsequently, ointment-based preparations were developed, which required compounding. researchgate.net More recently, a novel gel formulation was developed and shown to be effective and safe in clinical trials. researchgate.net Studies have analyzed the stability of this compound in various ointment bases, with findings indicating that anhydrous hydrophobic petrolatum-based ointments provide greater stability than hydrous hydrophilic ointments. researchgate.net The addition of antioxidants like butylated hydroxytoluene (BHT) has also been shown to significantly enhance the stability of mechlorethamine in certain formulations. researchgate.net
| Study Design | Patient Population | Interventions | Primary Endpoint | Key Findings |
| Randomized, Controlled, Observer-Blinded, Multicenter Trial | 260 patients with stage IA to IIA mycosis fungoides researchgate.netnih.gov | Mechlorethamine 0.02% gel vs. mechlorethamine 0.02% compounded ointment researchgate.netnih.gov | Response rates based on Composite Assessment of Index Lesion Severity (CAILS) researchgate.netnih.gov | The gel was non-inferior to the ointment, with a superior time-to-response. researchgate.netnih.gov |
| PROVe Observational Study | Patients with mycosis fungoides in routine clinical practice springermedizin.de | Mechlorethamine gel in combination with other therapies springermedizin.de | Proportion of patients with ≥ 50% reduction in body surface area (%BSA) at 12 months springermedizin.de | Provided real-world data on treatment patterns and outcomes. springermedizin.de |
| In Vivo Bioequivalence Study | Male and female patients with Stage IA and IB mycosis fungoides-type cutaneous T-cell lymphoma fda.gov | Test this compound topical gel vs. reference standard topical gel fda.gov | Overall clinical response determined by CAILS after 6 months of treatment fda.gov | To establish therapeutic equivalence between generic and brand-name products. fda.gov |
| In Vitro Bioequivalence Study | N/A | Test this compound topical gel vs. reference standard topical gel fda.gov | Equivalent rate of this compound release based on an in vitro release test (IVRT) fda.gov | To establish pharmaceutical equivalence based on physical and chemical properties. fda.gov |
Computational and Quantum Mechanical Approaches to Molecular Interactions
Computational and quantum mechanical studies have provided valuable insights into the molecular mechanisms underlying the therapeutic action of this compound. These theoretical approaches complement experimental data by elucidating the intricate interactions between the drug and its biological targets, primarily DNA.
Ab initio quantum molecular studies have been conducted to investigate the conformational and electrostatic properties of mechlorethamine and its reactive intermediates. researchgate.net These studies have focused on three key molecular models: neutral mechlorethamine, the cyclized aziridinium (B1262131) cation, and the free carbonium ion. researchgate.net Using methods such as Hartree-Fock (HF) with different basis sets (e.g., STO-3G, 6-31G*, and 6-31G), researchers have been able to calculate optimized geometries and Mulliken charge distributions for these species. researchgate.net The results of these calculations are crucial for understanding the mechanism of DNA alkylation, as they provide information about the reactivity of different parts of the mechlorethamine molecule. researchgate.net
Density functional theory (DFT) has also been employed to study the reactions of the aziridinium ion of mechlorethamine with the nitrogen and oxygen sites of DNA bases (guanine, adenine (B156593), cytosine, and thymine). researchgate.net These calculations, performed in both the gas phase and aqueous media, help to explain the mechanism of alkylation and predict the most likely sites of reaction on the DNA bases. researchgate.net Such studies have indicated that the N7 site of guanine and the N3 site of adenine are the most probable targets for alkylation by the aziridinium ion. researchgate.net
Furthermore, computational studies have been used to compare the reactivity of different nitrogen mustards, such as mechlorethamine and melphalan (B128). acs.org These studies have investigated the thermodynamics and kinetics of the formation of the aziridinium ion and the subsequent alkylation of guanine and adenine. acs.org The models have successfully predicted a greater preference for the formation of the reactive aziridinium intermediate for mechlorethamine compared to melphalan, which is consistent with experimental observations. acs.org These differences in reactivity are attributed to factors such as the delocalization of the lone pair of electrons on the amine nitrogen and the energy penalty associated with solvation. acs.org
More recent computational work has explored the use of novel drug delivery systems for mechlorethamine. researchgate.net For instance, DFT has been used to study the interaction of mechlorethamine with a C5N2-based targeted drug carrier. researchgate.net These studies calculate interaction energies and analyze non-covalent interactions to assess the feasibility and efficiency of such drug delivery systems. researchgate.net
| Computational Method | Focus of Study | Key Findings |
| Ab initio Quantum Molecular Study (HF/STO-3G, HF/6-31G*, HF/6-31G) | Conformational and electrostatic properties of neutral mechlorethamine, aziridinium cation, and free carbonium ion. researchgate.net | Provided insights into the mechanism of DNA alkylation by determining optimized geometries and charge distributions. researchgate.net |
| Density Functional Theory (DFT) | Reactions of the mechlorethamine aziridinium ion with DNA bases. researchgate.net | Explained the mechanism of alkylation and identified the N7 of guanine and N3 of adenine as the most likely reaction sites. researchgate.net |
| Computational Modeling (Thermodynamics and Kinetics) | Comparison of the reactivity of mechlorethamine and melphalan. acs.org | Predicted a greater preference for the formation of the reactive aziridinium intermediate for mechlorethamine. acs.org |
| Density Functional Theory (DFT) | Interaction of mechlorethamine with a C5N2-based drug carrier. researchgate.net | Assessed the potential of a novel drug delivery system for mechlorethamine. researchgate.net |
Future Directions and Emerging Research Avenues for Mechlorethamine Hydrochloride
Elucidating and Targeting Novel Resistance Pathways
A significant hurdle in the long-term efficacy of mechlorethamine (B1211372) is the development of cellular resistance. The emergence of resistant tumor cells is a primary factor limiting the clinical effectiveness of alkylating agents. oncohemakey.com Mechanisms of resistance are multifaceted and include decreased drug uptake into the cell, increased intracellular drug inactivation, and enhanced repair of DNA damage. oncohemakey.comnih.gov
Recent research has begun to shed light on specific molecular pathways involved in mechlorethamine resistance. Studies using yeast models have identified the transmembrane protein Hnm1 as a major resistance target. nih.gov Inactivating mutations in the HNM1 gene, which is involved in choline (B1196258) transport, can lead to resistance. nih.govoup.com This is a crucial finding, as mechlorethamine is taken up by the choline transporter in both yeast and human cells, suggesting the transferability of these findings to mammalian systems. nih.gov
Other identified resistance mechanisms for nitrogen mustards include:
Elevated Glutathione (B108866) Transferase Levels: This enzyme can detoxify the drug by conjugating it with glutathione. doctorlib.org
Mutated p53: Cells with mutations in the p53 tumor suppressor gene, a key protein in recognizing DNA damage and initiating apoptosis, exhibit greater resistance to alkylating agents. doctorlib.org
Enhanced DNA Repair: Increased activity of DNA repair pathways can remove the DNA adducts formed by mechlorethamine, mitigating its cytotoxic effects. oncohemakey.com
Future research aims to further delineate these and other novel resistance pathways. A deeper understanding of these mechanisms at a molecular level is expected to enable the development of strategies to circumvent or reverse resistance, potentially by co-administering agents that inhibit these specific pathways, thereby restoring sensitivity to mechlorethamine. nih.gov
Development of Advanced Analogues with Improved Therapeutic Index
A major thrust in medicinal chemistry is the design and synthesis of new mechlorethamine analogues with an improved therapeutic index—meaning greater efficacy against cancer cells with less toxicity to normal tissues. oncohemakey.comnih.gov While many early analogues showed less antitumor activity than the parent compound, numerous derivatives have since been developed that exhibit a broader range of clinical activity. oncohemakey.comdoctorlib.org
The strategy often involves linking the nitrogen mustard pharmacophore to various carrier molecules that can selectively target cancer cells or modulate the drug's reactivity. nih.govresearchgate.net This "combination principle" aims to create hybrid molecules that are more potent and selective than their individual components. nih.gov
Recent research has yielded several promising classes of advanced analogues:
Oridonin-Nitrogen Mustard Hybrids: A series of conjugates combining the natural product oridonin (B1677485) with nitrogen mustards has been synthesized. nih.govacs.org These hybrids demonstrated greater potency against several human cancer cell lines compared to oridonin or clinically used nitrogen mustards alone. nih.govacs.org Notably, the representative compound 16b showed a strong inhibitory activity, selective cytotoxicity towards cancer cells, and the ability to induce apoptosis. nih.govacs.org It also exhibited activity against multidrug-resistant cell lines. nih.gov
Hydroxyanthraquinone-Nitrogen Mustard Derivatives: By linking a nitrogen mustard to a hydroxyanthraquinone core, researchers have developed compounds with significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov One of the most potent compounds, 5k , showed higher cytotoxicity than the established chemotherapy drug doxorubicin (B1662922) in MCF-7 cells. nih.gov
Brefeldin A (BFA)-Nitrogen Mustard Conjugates: Novel conjugates have been created by introducing nitrogen mustards to the BFA molecule. Several of these hybrid compounds exhibited potent cytostatic activities and improved selectivity for malignant cells over normal ones. frontiersin.org
Phosphoryl Diamide (B1670390) Derivatives: Novel phosphoryl diamide derivatives containing a nitrogen mustard group have been synthesized, with preliminary bioassays indicating good antitumor activities for some of these compounds. tandfonline.com
These efforts highlight a dynamic area of research focused on modifying the mechlorethamine structure to enhance its anticancer properties while minimizing its drawbacks, a key goal in the development of next-generation alkylating agents. researchgate.net
| Analogue Class | Carrier Molecule | Key Research Finding | Representative Compound(s) |
| Oridonin Hybrids | Oridonin | More potent than parent compounds against multiple cancer cell lines; active against multidrug-resistant cells. nih.govacs.org | 16b, 16c nih.gov |
| Hydroxyanthraquinone Derivatives | Hydroxyanthraquinone | Significant and selective cytotoxicity against human breast cancer cells. nih.gov | 5k nih.gov |
| Brefeldin A Conjugates | Brefeldin A | Potent cytostatic activities and improved selectivity for malignant cells. frontiersin.org | 5a-i frontiersin.org |
| Phosphoryl Diamide Derivatives | Phosphoryl Diamide | Preliminary studies show good antitumor activities. tandfonline.com | 3 tandfonline.com |
Optimization of Combination Therapy Modalities
Combining mechlorethamine with other therapeutic agents is a cornerstone strategy to enhance its antitumor effects, overcome resistance, and allow for the use of lower, less toxic concentrations. heraldopenaccess.us Historically, combination regimens like MOPP (mechlorethamine, vincristine, procarbazine, prednisone) were breakthroughs in treating lymphomas. iiarjournals.org
Current and future research focuses on more rationally designed combinations based on the mechanisms of action of the drugs involved. iiarjournals.org This includes both skin-directed and systemic therapies.
Skin-Directed Combination Therapies: For cutaneous T-cell lymphoma (CTCL), particularly mycosis fungoides (MF), mechlorethamine gel is often used in combination with other topical treatments to achieve a synergistic effect. nih.gov Real-world data from the PROVe study showed that 78% of patients used other skin-directed therapies in combination with chlormethine gel. nih.gov Common combinations include:
Topical corticosteroids nih.govresearchgate.net
Phototherapy (narrowband UVB or PUVA) nih.govnih.gov
Topical retinoids (e.g., bexarotene) nih.govnih.gov
Systemic and Preclinical Combination Therapies: Mechlorethamine is also being investigated in combination with a variety of systemic and novel agents in preclinical models. The goal is to identify synergistic interactions that lead to enhanced cancer cell death.
Romidepsin (B612169): The combination of the HDAC inhibitor romidepsin and mechlorethamine has been shown to be highly synergistic in CTCL cell lines and primary patient samples. nih.gov This combination leads to a strong antitumor effect and induced complete responses in preclinical mouse models. nih.gov The synergism appears to be mediated through the downregulation of the JAK-STAT signaling pathway. nih.gov
Epigenetic Drugs: Preclinical studies have explored combining mechlorethamine with the epigenetic modulators vorinostat (B1683920) and decitabine. This combination showed a chemosensitizing effect, reducing the concentration of mechlorethamine needed to inhibit cancer cell growth. researchgate.net
Amyloid β-Peptide (Aβ): Research has demonstrated that Aβ, which has antiproliferative properties, can augment the anticancer effect of mechlorethamine. heraldopenaccess.us In a study on a human lung cancer cell line, a combined treatment of a very low dose of mechlorethamine with Aβ resulted in a greater decrease in cell proliferation than either agent alone, suggesting a potential synergistic relationship. heraldopenaccess.us
Future strategies will continue to explore these and other targeted therapies in combination with mechlorethamine to optimize treatment regimens for various cancers. nih.govlarvol.com
| Combination Agent | Therapy Type | Rationale/Key Finding | Disease/Model |
| Topical Corticosteroids | Skin-Directed | Manage irritation and potentially enhance efficacy via synergistic effect. nih.govdovepress.com | Mycosis Fungoides (MF) |
| Phototherapy (nbUVB) | Skin-Directed | Commonly combined in clinical practice to optimize response. nih.gov | Mycosis Fungoides (MF) |
| Romidepsin (HDACi) | Systemic/Preclinical | Highly synergistic antitumor effect; mediated by JAK-STAT downregulation. nih.gov | Cutaneous T-cell Lymphoma (CTCL) |
| Vorinostat + Decitabine | Preclinical | Chemosensitizing effect, allowing for lower effective doses of mechlorethamine. researchgate.net | Diffuse Large B-cell Lymphoma (DLBCL) |
| Amyloid β-Peptide | Preclinical | Augments the anticancer effect of low-dose mechlorethamine. heraldopenaccess.us | Human Lung Cancer Cell Line (H441) |
Discovery and Validation of Biomarkers for Response Prediction and Toxicity Mitigation
A critical area of ongoing research is the identification and validation of biomarkers that can predict a patient's response to mechlorethamine and their risk of toxicity. acs.org This would allow for better patient stratification and more tailored treatment approaches.
DNA Adducts as Biomarkers: One promising strategy involves monitoring the formation and levels of DNA modifications (adducts) induced by the drug. acs.org Since the primary mechanism of mechlorethamine involves DNA alkylation, the extent of DNA adduct formation in tumor cells could potentially correlate with therapeutic efficacy. acs.org This approach is being explored for several DNA-damaging agents as a way to predict clinical outcomes.
Metabolic Biomarkers: Research has focused on identifying stable degradation products of nitrogen mustards in biological fluids as biomarkers of exposure. nih.gov A sensitive analytical method using gas chromatography-tandem mass spectrometry has been developed to simultaneously detect key biomarkers in human plasma and urine. nih.gov These include:
Methyl-diethanolamine (MDEA)
Ethyl-diethanolamine (EDEA)
Triethanolamine (TEA)
These molecules are hydrolysis products of different nitrogen mustards and can serve as reliable indicators of exposure. nih.govresearchgate.net While currently used for retrospective detection of exposure, future research may explore their utility in a clinical setting to monitor drug metabolism and correlate levels with patient response or toxicity.
Genetic and Protein Biomarkers: The expression and mutation status of genes involved in DNA damage response and cell cycle control are also key areas of investigation. For instance, the status of the TP53 gene is a known factor in resistance to alkylating agents. doctorlib.org Future studies may identify other genetic or protein markers, such as those in DNA repair pathways or drug transporter expression, that could serve as predictive biomarkers. springermedizin.degoogle.com
Integration into Precision Medicine and Personalized Therapy Frameworks
The ultimate goal of these emerging research avenues is to integrate mechlorethamine into the framework of precision and personalized medicine. goong.commdpi.com This involves moving away from a one-size-fits-all approach and instead tailoring treatment based on the specific characteristics of an individual patient's disease. nih.gov
Personalized approaches for mycosis fungoides, for example, already emphasize considering patient preferences, disease characteristics, and treatment goals when selecting therapies, including mechlorethamine gel. nih.govresearchgate.net The future of mechlorethamine therapy will likely involve a multi-pronged strategy:
Genomic Profiling: Analyzing a patient's tumor for specific genetic markers, such as mutations in TP53 or the HNM1 transporter, could predict sensitivity or resistance to mechlorethamine. nih.govgoong.com
Biomarker-Guided Therapy: Using biomarkers, such as the level of DNA adducts or metabolic products, to guide treatment decisions and monitor therapeutic effect. acs.orgnih.gov
Rational Combination Therapies: Selecting combination agents based on the molecular profile of the tumor. For example, a tumor with an upregulated JAK-STAT pathway might be a prime candidate for the synergistic combination of mechlorethamine and a JAK inhibitor. nih.gov
By elucidating resistance pathways, developing safer analogues, optimizing combinations, and discovering predictive biomarkers, researchers aim to refine the use of mechlorethamine hydrochloride, ensuring its continued relevance as a valuable therapeutic option in the age of personalized oncology. researchgate.netmdpi.com
Q & A
Q. What is the efficacy profile of topical mechlorethamine hydrochloride (NM) gel in early-stage mycosis fungoides, and what factors influence response rates?
- Methodological Answer : In randomized controlled trials (RCTs), NM gel (0.016%–0.02%) demonstrated response rates of 58.5%–83% in early-stage MF (IA-IB), with higher rates (76.7%) in efficacy-evaluable cohorts . Key factors:
- Disease Stage : Early-stage (IA-IB) patients show superior response rates (63%–83%) compared to advanced stages (36.4%) .
- Application Frequency : Twice-weekly applications combined with topical corticosteroids (e.g., betamethasone) improved tolerability and achieved 58% complete response rates in stage IA-IB patients .
- Adjunctive Therapies : Concurrent use of topical steroids reduces dermatitis severity without compromising efficacy .
Q. What are the recommended protocols for minimizing contact dermatitis during NM therapy?
- Methodological Answer :
- Desensitization : Gradual dose escalation (0.01–20 mg/100 mL over 8–13 months) reduced hypersensitivity in 80% of patients .
- Corticosteroid Co-application : Betamethasone dipropionate cream applied after NM gel reduced severe dermatitis from 25% to 14% in RCTs .
- Reduced Frequency : Twice-weekly applications (vs. daily) lowered dermatitis incidence to 28% while maintaining efficacy .
Q. How does NM gel compare to other skin-directed therapies like phototherapy or topical corticosteroids?
- Methodological Answer :
- Efficacy : NM gel (58.5% response rate) showed non-inferiority to phototherapy (narrowband UVB/PUVA) but with faster median time to 50% response (26 weeks vs. 42 weeks for NM cream) .
- Cost-Effectiveness : NM gel is less cost-effective than phototherapy or topical steroids but preferred for corticosteroid-resistant cases or darker skin tones (phototherapy is less effective here) .
Advanced Research Questions
Q. How do response rates to NM gel vary between early and advanced-stage MF, and what methodologies address these discrepancies?
- Methodological Answer :
- Study Design : Retrospective cohort analyses (e.g., stage IA vs. T2 MF) revealed 71.4% vs. 36.4% response rates in early vs. advanced stages .
- Patient Stratification : Advanced-stage trials should exclude folliculotropic MF (FMF) or large-cell transformation (LCT) subtypes, which have lower response rates (e.g., 36.4% in FMF) .
- Endpoint Selection : Use composite metrics (e.g., mSWAT, CAILS) to standardize response assessment across heterogeneous cohorts .
Q. What mechanisms link contact dermatitis to NM efficacy, and can this adverse effect predict treatment response?
- Methodological Answer :
- Immune Activation : Rapid dermatitis correlates with enhanced CD8+ T-cell infiltration, accelerating MF lesion clearance in some studies .
- Contradictory Data : While Stanford cohorts linked dermatitis severity to efficacy (p < 0.05), MIDAS trials found no association, possibly due to smaller sample sizes .
- Biomarker Potential : Post-hoc analyses of RCTs suggest dermatitis onset within 8 weeks may predict long-term response; validation requires prospective studies .
Q. How should researchers assess the long-term carcinogenic risk of topical NM in MF patients?
- Methodological Answer :
- Study Design : Longitudinal cohort studies with 10+ years of follow-up (e.g., Stanford’s 32.5-year analysis) are critical .
- Confounding Factors : Adjust for concurrent therapies (e.g., phototherapy, immunosuppressants) linked to squamous cell carcinoma .
- Registry Data : Leverage national registries (e.g., NCCN) to track secondary malignancies in NM-treated vs. non-NM cohorts .
Q. What experimental approaches resolve contradictions in NM efficacy data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from 15+ trials (e.g., 2013 FDA trial vs. 2022 Greek study) to identify predictors of heterogeneity (e.g., patient age, formulation type) .
- Subgroup Analysis : Stratify by MF subtype (e.g., FMF vs. classic MF) and treatment protocol (e.g., monotherapy vs. adjuvant use post-TSEBT) .
- In Silico Modeling : Use pharmacokinetic models to optimize NM dosing schedules and minimize inter-patient variability .
Q. What guidelines exist for NM use in pediatric MF, and what evidence supports them?
- Methodological Answer :
- Current Practice : Limited to case series; NM is avoided in children due to teratogenicity risks and lack of long-term safety data .
- Alternative Protocols : Consider lower concentrations (≤0.01%) with strict monitoring, as used in adult desensitization studies .
- Research Gaps : Multicenter registries (e.g., USCL Consortium) are needed to track outcomes in pediatric cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
